molecular formula C20H20N4O3S2 B2993723 4-(piperidin-1-ylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 361171-12-2

4-(piperidin-1-ylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No.: B2993723
CAS No.: 361171-12-2
M. Wt: 428.53
InChI Key: OIJIMRPZEPUKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-1-ylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a piperidine sulfonyl group at the 4-position and a pyridin-4-yl thiazole moiety at the N-linked thiazol-2-yl position. Its structural uniqueness lies in the combination of a sulfonamide-linked piperidine ring (enhancing solubility and bioavailability) and the pyridinyl-thiazole group (imparting heterocyclic diversity for target binding). The compound has been studied for its role in potentiating adjuvant activity by enhancing NF-κB signaling and cytokine production when combined with toll-like receptor (TLR) agonists like MPLA .

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c25-19(23-20-22-18(14-28-20)15-8-10-21-11-9-15)16-4-6-17(7-5-16)29(26,27)24-12-2-1-3-13-24/h4-11,14H,1-3,12-13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJIMRPZEPUKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Piperidin-1-ylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a compound characterized by a complex structure that integrates a piperidine moiety with a thiazole and pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H17N3O2S\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes:

  • Piperidine : A six-membered ring with one nitrogen atom.
  • Thiazole : A five-membered ring containing both sulfur and nitrogen.
  • Pyridine : A six-membered aromatic ring containing one nitrogen atom.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to induce apoptosis in various cancer cell lines, including HeLa cells, through mechanisms involving both extrinsic and intrinsic signaling pathways .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1HeLa<10Apoptosis induction
Compound 2A431<5Bcl-2 inhibition
Compound 3Jurkat<15Cytotoxicity

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has demonstrated that piperidine-based compounds possess broad-spectrum antibacterial properties. Specifically, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains, showing significant inhibition of bacterial growth .

Table 2: Antimicrobial Efficacy of Piperidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Compound AE. coli32
Compound BS. aureus16
Compound CP. aeruginosa64

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of thiazole-containing compounds, researchers synthesized a series of benzamide derivatives and tested their effects on HeLa cells. The results indicated that the introduction of the piperidine sulfonamide moiety significantly enhanced cytotoxicity compared to other derivatives without this functional group. The most potent compound achieved an IC50 value below 10 µM, demonstrating its potential as a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of piperidine-based compounds against multi-drug resistant strains. The study showed that the tested compound exhibited notable activity against S. aureus and E. coli, with MIC values indicating effective inhibition at low concentrations. This suggests that modifications to the piperidine structure can lead to improved antimicrobial agents suitable for clinical applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazol-2-yl benzamides exhibit significant pharmacological variability depending on substituents on the benzamide and thiazole rings. Key structural analogs and their differences are summarized below:

Compound Name Benzamide Substituent Thiazole Substituent Key Features Reference
4-(Piperidin-1-ylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide 4-(Piperidin-1-ylsulfonyl) 4-(Pyridin-4-yl) Potentiates NF-κB/cytokine production; used with TLR adjuvants
N-(4-(2-Pyridyl)thiazol-2-yl)benzamide None 4-(Pyridin-2-yl) Micromolar adenosine receptor affinity; cyclopentanamide retains activity
N-(4-(Pyridin-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide (GSK1570606A) 2-(4-Fluorophenyl)acetamide 4-(Pyridin-2-yl) Purchased for mycobacterial enzyme inhibition studies
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide (2E151) 4-((4-Propylpiperidin-1-yl)sulfonyl) 4-(2,5-Dimethylphenyl) Induces cytokine production with LPS/MPLA; longer alkyl chain on piperidine
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) 4-(Ethylsulfonyl) 4-(Pyridin-2-yl) Synthesized via EDCI/HOBt coupling; sulfonyl group variation
N-(4-(Pyridin-3-yl)thiazol-2-yl)cyclopropanecarboxamide (45) Cyclopropanecarboxamide 4-(Pyridin-3-yl) Low yield (9%); modified carboxamide for prion disease studies

Key Observations :

  • Sulfonamide vs. Carboxamide : Replacement of the sulfonamide group (e.g., in GSK1570606A ) with carboxamide (e.g., cyclopropanecarboxamide in compound 45 ) reduces solubility but may enhance target specificity.
  • Pyridine Position: Pyridin-4-yl (target compound) vs. pyridin-2-yl (7b ) alters electronic properties and binding interactions, affecting adenosine receptor affinity .
  • Piperidine Modifications : Propylpiperidine in 2E151 vs. unsubstituted piperidine in the target compound impacts lipophilicity and cytokine induction potency.
Physicochemical Properties
  • Solubility: Piperidine sulfonyl groups (target compound ) improve aqueous solubility compared to morpholinomethyl (4d ) or isopropylthio (CAS 941992-91-2 ) substituents.
  • Spectral Data : The target compound’s ¹H NMR (aromatic protons at δ 7.8–8.5 ppm) and HRMS (exact mass 442.12 g/mol) align with analogs like 2D216 , but distinct from cyclopropanecarboxamides (δ 1.0–1.5 ppm for cyclopropane ).

Q & A

Q. How to resolve contradictions in structure-activity relationships (e.g., cyclopentanamide vs. benzamide analogs)?

  • Case Analysis : Despite reduced steric bulk, cyclopentanamide retains adenosine affinity (Ki_i ~5 µM) due to conformational flexibility. X-ray crystallography (PDB deposition) reveals alternative binding poses compared to rigid benzamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.